N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride

Catalog No.
S14044077
CAS No.
M.F
C10H16Cl4N2
M. Wt
306.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydr...

Product Name

N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride

IUPAC Name

4-N,4-N-bis(2-chloroethyl)benzene-1,4-diamine;dihydrochloride

Molecular Formula

C10H16Cl4N2

Molecular Weight

306.1 g/mol

InChI

InChI=1S/C10H14Cl2N2.2ClH/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10;;/h1-4H,5-8,13H2;2*1H

InChI Key

AXEMZINQWKIUBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N(CCCl)CCCl.Cl.Cl

N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2·2HCl. It is characterized by its high melting point, ranging from 234 to 238°C, and is known for its utility in various scientific fields, including chemistry and biology. The compound features two chloroethyl groups attached to a benzene ring that also bears two amine groups, making it a significant reagent in chemical synthesis and potential therapeutic applications.

  • Substitution Reactions: The chloroethyl groups are susceptible to nucleophilic substitution, allowing the compound to react with various nucleophiles.
  • Oxidation and Reduction Reactions: Under specific conditions, the compound can undergo oxidation or reduction, which may alter its reactivity and biological activity .

Research indicates that N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride exhibits notable biological activity. Its mechanism of action involves forming covalent bonds with nucleophilic sites on biomolecules, which can lead to changes in cellular functions. This property makes it a candidate for further studies in drug development, particularly in targeting specific diseases.

The synthesis of N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride typically involves the reaction of benzene-1,4-diamine with 2-chloroethyl chloride. This reaction is conducted under controlled conditions using suitable solvents and catalysts to optimize yield and purity. In industrial settings, large-scale reactors may be employed to facilitate the production process, which includes purification and crystallization steps to obtain the dihydrochloride form.

N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride has diverse applications:

  • Chemistry: It serves as a reagent in various chemical synthesis processes.
  • Biology: The compound is studied for its interactions with biological systems.
  • Medicine: Ongoing research aims to explore its potential therapeutic uses.
  • Industry: It is utilized in the production of other chemical compounds and materials .

The interaction studies of N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride focus on its ability to covalently bond with biological macromolecules. This property facilitates investigations into its effects on cellular pathways and potential therapeutic applications. Understanding these interactions is crucial for developing drugs targeting specific diseases .

Several compounds share structural similarities with N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N1,N1-bis(2-chloroethyl)benzene-1,4-diamineC10H14Cl2N2Lacks dihydrochloride form; used similarly in reactions
N1,N1,N4,N4-tetraphenylbenzene-1,4-diamineC24H24N2More complex structure; primarily used in organic electronics
N4,N4-bis(2-chloroethyl)benzene-1,4-diamineC10H14Cl2N2Different positioning of chloroethyl groups; similar reactivity

N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride is unique due to its specific reactivity profile and applications in medicinal chemistry. Its ability to form stable covalent bonds with biomolecules distinguishes it from other similar compounds .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

306.003809 g/mol

Monoisotopic Mass

304.006759 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types